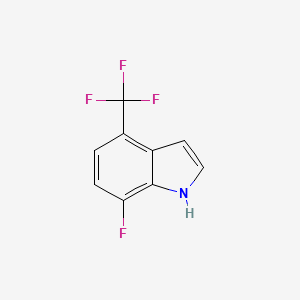

7-fluoro-4-(trifluoromethyl)-1H-indole

描述

Significance of Indole (B1671886) and Fluorine in Molecular Design

The indole scaffold is a privileged heterocyclic motif frequently found in natural products, pharmaceuticals, and agrochemicals. Its unique bicyclic structure, composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, provides a framework that can interact with a wide array of biological targets. The indole nucleus is a key component in a multitude of biologically active compounds, demonstrating the versatility of this scaffold in medicinal chemistry. nih.govnih.govbeilstein-archives.org The ability of the indole ring to participate in various interactions, including hydrogen bonding, π-stacking, and hydrophobic interactions, makes it an ideal template for the design of new therapeutic agents.

The introduction of fluorine into organic molecules has become a powerful strategy in modern drug design. Fluorine, being the most electronegative element, possesses unique properties that can significantly modulate the physicochemical and biological characteristics of a molecule. The substitution of hydrogen with fluorine can alter a compound's metabolic stability, lipophilicity, and binding affinity to target proteins. The strong carbon-fluorine bond can block metabolic pathways, thereby increasing the bioavailability and half-life of a drug. Furthermore, the trifluoromethyl group (CF3), a common fluorine-containing substituent, is a strong electron-withdrawing group that can influence the acidity or basicity of nearby functional groups and participate in specific interactions with biological macromolecules.

Overview of Fluorinated Indole Derivatives in Chemical Sciences

The strategic combination of the indole scaffold with fluorine atoms or fluorine-containing groups has led to the development of a diverse range of fluorinated indole derivatives with significant potential in various fields of chemical sciences. These compounds often exhibit enhanced biological activities and improved pharmacokinetic profiles compared to their non-fluorinated counterparts. In medicinal chemistry, fluorinated indoles have been investigated for their potential as anticancer, antiviral, anti-inflammatory, and central nervous system active agents. The presence of fluorine can direct the molecule to specific biological targets and enhance its therapeutic efficacy.

In materials science, the unique electronic properties imparted by fluorine have led to the exploration of fluorinated indole derivatives in the development of organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices. The ability of fluorine to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the indole system is crucial for designing materials with desired optoelectronic properties.

Scope and Research Focus on 7-Fluoro-4-(trifluoromethyl)-1H-indole

This article focuses specifically on the chemical compound This compound . This particular molecule incorporates both a fluorine atom at the 7-position and a trifluoromethyl group at the 4-position of the indole ring. This substitution pattern is of significant interest as it is expected to substantially influence the electron distribution, reactivity, and biological activity of the indole scaffold.

The research focus of this article is to provide a comprehensive overview of the available scientific information pertaining to this compound. This includes a detailed discussion of its synthesis, chemical and physical properties, and reactivity. Furthermore, the article will explore the known and potential biological activities and applications of this compound, based on existing research and a comparative analysis with structurally related fluorinated indoles. The aim is to present a thorough and scientifically accurate account of the current state of knowledge regarding this specific fluorinated indole derivative.

Structure

3D Structure

属性

IUPAC Name |

7-fluoro-4-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4N/c10-7-2-1-6(9(11,12)13)5-3-4-14-8(5)7/h1-4,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBWBUBLJSOWLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1C(F)(F)F)C=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167055-51-7 | |

| Record name | 7-fluoro-4-(trifluoromethyl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Fluoro 4 Trifluoromethyl 1h Indole and Its Analogues

Established Synthetic Routes to Fluorinated Indoles

Classical indole (B1671886) syntheses have been adapted to incorporate fluorine-containing substituents, providing reliable, albeit sometimes limited, pathways to these molecules.

The Fischer indole synthesis is a widely used and venerable method for constructing the indole core. thermofisher.com Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone. thermofisher.comwikipedia.org The reaction proceeds through a acs.orgacs.org-sigmatropic rearrangement of the enamine tautomer of the hydrazone. wikipedia.org The choice of acid catalyst is crucial, with Brønsted acids like HCl and H₂SO₄, as well as Lewis acids such as zinc chloride, being commonly employed. wikipedia.orgmdpi.com

Adaptations of the Fischer indole synthesis for preparing fluorinated indoles involve using appropriately fluorinated phenylhydrazines as starting materials. For instance, the reaction of a fluorinated phenylhydrazine with a ketone under acidic conditions can yield a fluorinated indole. mdpi.com A notable modification involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, which expands the scope of the traditional Fischer synthesis. wikipedia.org While versatile, a limitation of using unsymmetrical ketones is the potential formation of two regioisomeric products. thermofisher.com

The Bartoli indole synthesis offers a powerful and flexible route, particularly for the synthesis of 7-substituted indoles, which are often difficult to prepare using other classical methods. wikipedia.orgrsc.org This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.org The presence of a substituent at the ortho position to the nitro group is often crucial for the success of the reaction, as it facilitates the key acs.orgacs.org-sigmatropic rearrangement step. wikipedia.org

For the synthesis of fluorinated indoles, a bromo group can be used as a transient directing group at the ortho position of a fluorinated nitroarene. After the indole ring is formed via the Bartoli reaction, the bromine can be removed through a subsequent radical reduction, providing access to 7-unsubstituted indoles. wordpress.com This approach significantly broadens the utility of the Bartoli synthesis for accessing a variety of substituted indoles. wordpress.com

| Classical Synthesis | General Reaction | Key Features for Fluorinated Indoles | Limitations |

|---|---|---|---|

| Fischer Indole Synthesis | Arylhydrazone + Aldehyde/Ketone → Indole | Utilizes fluorinated phenylhydrazine precursors. mdpi.com | Potential for regioisomers with unsymmetrical ketones. thermofisher.com |

| Bartoli Indole Synthesis | ortho-Substituted Nitroarene + Vinyl Grignard → 7-Substituted Indole | Effective for 7-substituted fluorinated indoles; can use a removable directing group. wikipedia.orgwordpress.com | Often requires an ortho-substituent for good yields. wikipedia.org |

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium, and directs deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be quenched with an appropriate electrophile to introduce a wide range of substituents with high regioselectivity. organic-chemistry.org

Common DMGs include amides, methoxy (B1213986) groups, and tertiary amines. wikipedia.org For the synthesis of substituted indoles, the protecting group on the indole nitrogen can itself serve as a DMG. For example, an N-di-tert-butylphosphinoyl group can direct lithiation to the C-7 position of the indole ring. acs.org Subsequent reaction with an electrophile allows for the introduction of a substituent at this position. acs.org This method provides a general and efficient route to C-7 functionalized indoles, a substitution pattern that can be challenging to achieve through other synthetic methods. acs.org

The DoM strategy is also applicable to other nitrogen-containing heterocycles like pyridines. The strategic placement of a DMG allows for the selective introduction of substituents at positions that might not be accessible through classical electrophilic aromatic substitution reactions. This approach is particularly valuable for the synthesis of highly substituted and functionalized fluorinated pyridines and indoles, which are important scaffolds in medicinal chemistry.

Novel Approaches for the Introduction of Fluoro and Trifluoromethyl Groups

More recent synthetic methodologies have focused on the direct introduction of fluorine and trifluoromethyl groups onto the indole scaffold, offering alternative and often more efficient routes to these compounds.

Electrophilic fluorination has emerged as a key strategy for the synthesis of fluorinated organic molecules. mdpi.com This approach utilizes reagents that deliver an electrophilic fluorine atom ("F⁺") to a nucleophilic carbon center. A variety of N-F reagents, such as Selectfluor® (F-TEDA-BF₄), are commercially available and are generally safer and easier to handle than elemental fluorine. researchgate.net

The electrophilic fluorination of indoles can lead to a range of products depending on the reaction conditions and the substitution pattern of the indole. acs.org For instance, treatment of 3-substituted indoles with Selectfluor in an acetonitrile/water mixture can yield 3-substituted 3-fluorooxindoles in good to high yields. organic-chemistry.orgnih.gov In some cases, the reaction can be performed in ionic liquids, offering a "green" alternative to traditional organic solvents. researchgate.net

Similarly, electrophilic trifluoromethylation reagents have been developed to directly introduce the trifluoromethyl group. Hypervalent iodine reagents, such as Togni's reagent, are effective for the trifluoromethylation of a variety of nucleophiles, including indoles. acs.org The reaction of indoles with Togni's reagent can be promoted by Lewis acids. acs.org

| Reaction Type | Reagent Example | Substrate | Typical Product |

|---|---|---|---|

| Electrophilic Fluorination | Selectfluor® | 3-Substituted Indole | 3-Substituted 3-fluorooxindole organic-chemistry.orgnih.gov |

| Electrophilic Trifluoromethylation | Togni's Reagent | Indole | Trifluoromethylated Indole acs.org |

Transition-metal catalysis has revolutionized the field of C-F and C-CF₃ bond formation, providing mild and efficient methods for the synthesis of fluorinated compounds. nih.govnih.gov Palladium-catalyzed cross-coupling reactions are particularly well-developed for the formation of C-F bonds. beilstein-journals.org These reactions typically involve the coupling of an aryl halide or triflate with a fluoride (B91410) source. beilstein-journals.org

For the introduction of a trifluoromethyl group, copper-catalyzed reactions have shown great promise. mdpi.com For example, the copper-catalyzed oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) as the trifluoromethyl source allows for the efficient synthesis of 2-trifluoromethylindoles. mdpi.com The presence of a base is often crucial for the success of these reactions. mdpi.com

These transition-metal-catalyzed methods offer several advantages, including high functional group tolerance and the ability to perform reactions under relatively mild conditions. The development of new catalysts and reaction conditions continues to expand the scope and utility of these powerful transformations. mdpi.com

Radical-mediated reactions provide an alternative pathway for the introduction of fluorine and trifluoromethyl groups. vu.nl The generation of a trifluoromethyl radical (•CF₃) is a key step in these transformations. Sodium trifluoromethanesulfinate (CF₃SO₂Na) is a convenient and environmentally friendly source of the •CF₃ radical. rsc.org

The trifluoromethylation of indoles can be achieved by reacting them with CF₃SO₂Na in the presence of an oxidant. rsc.org This method allows for the regioselective introduction of the trifluoromethyl group at the C2 position of the indole ring under metal-free conditions. rsc.org The reaction is believed to proceed through the formation of a radical intermediate. rsc.org

Photocatalysis has also been employed to generate trifluoromethyl radicals for the functionalization of indoles. vu.nl For example, the use of an anthraquinone (B42736) photocatalyst in combination with Langlois' reagent allows for the direct trifluoromethylation of indole scaffolds under photochemical conditions. vu.nl Radical cascade cyclizations initiated by a trifluoromethyl radical have also been developed for the synthesis of more complex trifluoromethylated heterocycles. nih.gov

Difluorocarbene-Enabled Cyclizations

Difluorocarbene (:CF2) has emerged as a versatile reagent for the construction of fluorinated heterocyclic compounds. chinesechemsoc.org One strategy involves the formal [4+1] cyclization of ortho-vinylanilines with difluorocarbene to construct the indole scaffold while simultaneously incorporating a fluorine atom. researchgate.netresearchgate.net This method provides a direct route to 2-fluoroindoles from readily accessible starting materials. researchgate.net

Mechanistic studies suggest that these reactions can proceed through a cascade process involving difluorocarbene-trapping and subsequent intramolecular Michael addition, followed by the cleavage of a Csp3-F bond. researchgate.net Commercially available halodifluoroalkylative reagents serve as the source of difluorocarbene. researchgate.net This approach has been utilized to synthesize a variety of 3-substituted-2-oxoindoles from o-vinylanilines, demonstrating the potential of difluorocarbene in constructing complex fluorinated indole derivatives. sioc-journal.cn

Table 1: Examples of Difluorocarbene-Enabled Synthesis of Fluorinated Indole Analogues

| Starting Material | :CF2 Source | Product | Reference |

| o-Vinylanilines | Halodifluoroalkylative reagents | 2-Fluoroindoles | researchgate.net |

| 2-Aminoarylketones | BrCF2COOEt | 3-Fluorinated oxindoles | chinesechemsoc.org |

| β-CF3-1,3-enynes, BrCF2CO2Et, and sulfoxonium ylides | BrCF2CO2Et | 3-(Trifluoromethyl)-4H-pyrans | nih.gov |

Electrochemical Dearomatization of Indoles for Fluorinated Products

Electrochemical methods offer a green and sustainable alternative for the synthesis of fluorinated indole derivatives. acs.orgresearchgate.net Anodic fluorination of N-acetyl-3-substituted indoles can yield trans-2,3-difluoro-2,3-dihydroindoles. researchgate.net These can then be converted to monofluoroindole derivatives. researchgate.net

Electrochemical dearomatization of indoles has been developed to produce a variety of fluorine-containing spirocyclic indolines. acs.orgnih.gov This method often operates under oxidant-free conditions, enhancing its green credentials. acs.orgnih.gov For instance, the electrochemical dearomatization of indoles using Langlois' reagent (NaSO2CF3) as a CF3 radical source provides an efficient route to trifluoromethylated 3,3-spiroindolines. acs.org The proposed mechanism involves the anodic oxidation of a Mn(II) salt to a Mn(III) species, which then facilitates the generation of a CF3 radical. This radical adds to the indole ring, followed by oxidation and cyclization to yield the dearomatized product. acs.org

Table 2: Electrochemical Synthesis of Fluorinated Indole Derivatives

| Indole Substrate | Fluorine Source | Product Type | Key Features | Reference |

| N-acetyl-3-substituted indoles | Et4NF-4HF/MeCN | trans-2,3-difluoro-2,3-dihydroindoles | Anodic fluorination | researchgate.net |

| Various Indoles | Langlois' reagent (NaSO2CF3) | Trifluoromethylated 3,3-spiroindolines | Oxidant-free, Mn-mediated | acs.org |

| Indoles | Not specified | Fluorinated spirocyclic indolines | Green and sustainable | acs.orgnih.gov |

Green Chemistry Principles in the Synthesis of 7-Fluoro-4-(trifluoromethyl)-1H-indole

The principles of green chemistry are increasingly being applied to the synthesis of indole derivatives to minimize environmental impact and improve efficiency. researchgate.net This includes the use of solvent-free conditions, microwave assistance, and eco-friendly catalytic systems.

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions is a key principle of green chemistry, as it reduces waste and the use of hazardous substances. researchgate.net For instance, the synthesis of indolyl-4H-chromene derivatives has been achieved through a one-pot, three-component reaction of indoles, salicylaldehydes, and (E)-N-methyl-1-(methylsulfanyl)-2-nitroethenamine using triethylamine (B128534) as a catalyst without any solvent. tandfonline.com This approach allows for the formation of multiple C-C and C-O bonds in a single operation. tandfonline.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating the synthesis of indole analogs. nih.gov Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. tandfonline.comnih.gov For example, the synthesis of novel fluorinated indole derivatives has been reported using microwave irradiation at 60°C, resulting in good yields. tandfonline.com This method has been applied to various classical indole syntheses, including the Fischer, Madelung, and Bischler-Mohlau reactions. nih.gov The synthesis of spirooxindoles has also been efficiently carried out using microwave assistance, with reactions completing in significantly shorter times compared to conventional refluxing. mdpi.com

Catalysis with Eco-Friendly Systems (e.g., Ionic Liquids, Water as Solvent, Nanocatalysts, Solid Acid Catalysts)

The use of eco-friendly catalytic systems is another cornerstone of green indole synthesis. researchgate.net

Ionic Liquids: Ionic liquids (ILs) are considered green solvents and catalysts due to their low vapor pressure, thermal stability, and recyclability. orientjchem.org They have been successfully employed in the synthesis of bis(indolyl) methanes. orientjchem.org SO3H-functionalized ionic liquids have been used as catalysts for the Fischer indole synthesis in water, demonstrating good catalytic activity and reusability. researchgate.net

Water as Solvent: Utilizing water as a reaction medium is highly desirable from a green chemistry perspective. researchgate.net The synthesis of 1,1,3-tri(1H-indol-3-yl)alkanes has been achieved using a nanocatalyst in water. researchgate.net The development of water-mediated protocols for indole synthesis offers a safer and more environmentally benign alternative to traditional organic solvents. tandfonline.com

Nanocatalysts: Magnetic nanoparticles (MNPs) have emerged as efficient and recyclable catalysts for the synthesis of indole derivatives. researchgate.net Their magnetic properties allow for easy separation and reuse, contributing to the sustainability of the process. researchgate.net For example, Fe3O4@SiO2@KIT-6 has been used as a nanocatalyst for the synthesis of indole derivatives in water. researchgate.net

Solid Acid Catalysts: Solid acid catalysts offer advantages in terms of ease of separation and reusability. While specific examples for this compound are not detailed, the general trend in green indole synthesis points towards the exploration of such catalytic systems.

Table 3: Green Chemistry Approaches in Indole Synthesis

| Green Principle | Example Reaction | Catalyst/Conditions | Key Advantages | Reference |

| Solvent-Free | Synthesis of indolyl-4H-chromene | Triethylamine | Reduced waste, atom economy | tandfonline.com |

| Microwave-Assisted | Synthesis of fluorinated indoles | CuPy2Cl2, 60°C | Shorter reaction times, good yields | tandfonline.com |

| Ionic Liquids | Fischer indole synthesis | SO3H-functionalized ILs | Reusability, aqueous medium | researchgate.net |

| Water as Solvent | Synthesis of 1,1,3-tri(1H-indol-3-yl)alkane | Nanomagnetic particles | Environmentally benign | researchgate.net |

| Nanocatalysis | Synthesis of 3-alkylated indoles | Fe3O4@SiO2-PEG/NH2 | High yields, catalyst recyclability | researchgate.net |

Scale-Up Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process optimization and scale-up. researchgate.net This involves developing robust and scalable synthetic routes that are both economically viable and environmentally sustainable.

A key aspect of scale-up is the development of continuous flow processes, which can offer significant advantages over batch production in terms of safety, efficiency, and consistency. acs.org For instance, the continuous flow acetylation and nitration of 4-fluoro-2-methoxyaniline, a key step in the synthesis of a related pharmaceutical building block, has been successfully optimized and scaled up. acs.orgacs.org This involved the use of a modular microreactor platform and optimization of process parameters to improve yield and purity. acs.org The process was successfully transferred to a pilot scale, demonstrating the feasibility of continuous manufacturing for fluorinated intermediates. acs.org

For the synthesis of fluorinated indoles, a scalable and metal-free method has been described, which is a significant advantage for pharmaceutical applications where metal contamination is a concern. nih.gov This approach assembles 2-trifluoromethyl NH-indole products from simple, commercially available anilines. nih.gov The scalability of such methods is crucial for their practical application.

Process optimization also involves the careful selection of reagents and reaction conditions to maximize yield and minimize the formation of impurities. The development of purification methods, such as vacuum distillation and macroporous resin separation, is also essential for obtaining high-purity products suitable for pharmaceutical use. google.com

Gram-Scale Synthesis Protocols

While a specific gram-scale protocol for this compound is not published, general methods for the scalable synthesis of substituted indoles can be considered. Many traditional and modern indole syntheses are adaptable to larger scales, often with modifications to reaction conditions, purification techniques, and safety protocols.

For instance, a multicomponent, two-step synthesis of 2-tetrazolo substituted indoles has been successfully performed on a gram scale. rsc.org This approach, which involves an Ugi-tetrazole reaction followed by an acidic ring closure, demonstrates the feasibility of scaling up complex indole syntheses. rsc.org In one example, a 10 mmol scale reaction yielded 4.15 grams of an intermediate, and a subsequent 5 mmol scale reaction produced 2.15 grams of the final indole product, which was isolated by simple precipitation without the need for column chromatography. rsc.org

Another general approach to scalable indole synthesis involves the Pd-tBuONO cocatalyzed cycloisomerization of o-allylanilines. organic-chemistry.org This method is advantageous for larger scale work as it avoids hazardous oxidants and high-boiling point solvents. organic-chemistry.org Furthermore, the synthesis of functionalized indoles from N-phenylhydroxylamine has been demonstrated on a multigram scale. nih.gov

These examples highlight that with appropriate process development, many indole syntheses can be adapted for gram-scale production. Key considerations for scaling up include temperature control, reagent addition rates, mixing efficiency, and product isolation methods that avoid chromatography, such as crystallization or precipitation.

Catalyst Reusability and Efficiency

Catalyst reusability is a critical factor in the development of sustainable and cost-effective synthetic processes. In the context of indole synthesis, both homogeneous and heterogeneous catalysts are employed, with the latter offering significant advantages in terms of separation and reuse.

For example, a cobalt-rhodium heterobimetallic nanoparticle catalyst used for the reductive cyclization of 2-(2-nitroaryl)acetonitriles to form indoles was shown to be reusable for more than ten cycles without a significant loss of catalytic activity. organic-chemistry.org Similarly, in the regioselective acylation of indoles, a Y(OTf)₃ catalyst in an ionic liquid was successfully reused up to four times without a significant decrease in its activity. nih.gov

Heterogeneous catalysts, such as palladium supported on carbon (Pd/C), are also prominent in indole synthesis. In the C-2 arylation of N-methylindole derivatives, a Pd/C catalyst was easily recovered and reused for up to four cycles while maintaining its catalytic efficiency. tezu.ernet.in Gold nanoparticles supported on titanium dioxide have also been used for the synthesis of 2-arylindoles and could be recycled five times without loss of efficiency. mdpi.com

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanism is crucial for optimizing reaction conditions and extending the scope of a synthetic method. While a specific mechanistic study for the synthesis of this compound is not available, plausible mechanisms can be inferred from related indole syntheses.

For instance, in the synthesis of trifluoromethyl-indolyl-phenylethanols, a proposed mechanism involves the formation of a salt from the interaction of nBu₄PBr and K₂CO₃. beilstein-archives.org This salt then forms a hydrogen bond with the indole's N-H group, which facilitates the reaction with an electrophilic ketone to form the product. beilstein-archives.org

In a transition-metal-free approach to synthesize 2-aryl-7-azaindolines and 2-aryl-7-azaindoles, the proposed mechanism involves the deprotonation of 2-fluoro-3-picoline by an alkali-amide base to form a reactive intermediate. nsf.gov This intermediate then attacks an in-situ generated imine, followed by an SₙAr reaction to furnish the final product. nsf.gov

Derivatization and Functionalization Strategies for 7 Fluoro 4 Trifluoromethyl 1h Indole

Functional Group Interconversions on the Indole (B1671886) Core

The reactivity of the indole ring is characterized by the electron-rich pyrrole (B145914) moiety, which typically directs electrophilic substitution to the C3 position. However, the presence of two strongly electron-withdrawing groups—a fluoro group at C7 and a trifluoromethyl group at C4—is expected to significantly deactivate the entire ring system towards electrophilic attack compared to unsubstituted indole. Despite this general deactivation, the fundamental patterns of reactivity can be predicted and exploited for selective functionalization.

Halogenation and Acylation Reactions

Electrophilic halogenation and acylation are fundamental transformations for modifying the indole core. For 7-fluoro-4-(trifluoromethyl)-1H-indole, these reactions are anticipated to occur preferentially at the C3 position, which remains the most nucleophilic site of the molecule.

Halogenation: The introduction of a halogen atom (Cl, Br, I) at the C3 position serves as a versatile handle for subsequent cross-coupling reactions. Reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are commonly employed. For instance, studies on 2-(trifluoromethyl)-1H-indole have shown that halogenation with NCS proceeds efficiently, indicating that the trifluoromethyl group does not prevent electrophilic attack on the pyrrole ring. nih.gov Enzymatic halogenation has also emerged as a method for the selective bromination of indoles bearing electron-withdrawing groups. nih.gov

Acylation: Friedel-Crafts acylation introduces a carbonyl group, typically at the C3 position, which can be a precursor for a wide array of derivatives. The reaction is generally carried out using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. However, due to the deactivating nature of the substituents on this compound, stronger conditions or more potent catalyst systems, such as trifluoromethanesulfonic acid, might be necessary to achieve efficient conversion. mdpi.com Direct fluoroacylation of the indole core with perfluoroalkyl iodides has also been reported, offering a pathway to introduce fluorinated acyl groups. acs.org

Table 1: Representative Halogenation and Acylation Reactions on Fluorinated Indoles This table presents data from related compounds to illustrate expected reactivity.

| Substrate | Reagent(s) | Position of Functionalization | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-(Trifluoromethyl)-1H-indole | N-Chlorosuccinimide (NCS), TMSCl (cat.), THF | C3 | 3-Chloro-2-(trifluoromethyl)-1H-indole | N/A | nih.gov |

| 2-(Trifluoromethyl)-1H-indole | N-Bromosuccinimide (NBS), THF | C3 | 3-Bromo-2-(trifluoromethyl)-1H-indole | N/A | nih.gov |

| 2-(Trifluoromethyl)-1H-indole | N-Iodosuccinimide (NIS), THF | C3 | 3-Iodo-2-(trifluoromethyl)-1H-indole | N/A | nih.gov |

| Indole | Perfluoroalkyl Iodide, Na2S2O4, H2O | C3 | 3-Perfluoroacyl-indole | Good | acs.org |

Alkylation and Arylation at N1, C2, C3, C4, and C7 Positions

Site-selective introduction of alkyl and aryl groups is crucial for expanding molecular diversity. The target position for functionalization dictates the synthetic strategy employed.

N1 Position: The indole nitrogen (N1) is readily alkylated or arylated following deprotonation with a suitable base (e.g., NaH, K2CO3) and subsequent reaction with an alkyl or aryl halide. This is a general strategy applicable to nearly all indole scaffolds.

C3 Position: As the most nucleophilic carbon, C3 is the default site for Friedel-Crafts alkylation. Reactions with trifluoromethyl ketones, for example, have been shown to effectively alkylate the C3 position of various indoles to form tertiary alcohols. researchgate.net

C2 Position: Functionalization at C2 typically requires the C3 position to be blocked or a directed metalation strategy. N-protection followed by lithiation at C2 and quenching with an electrophile is a common approach.

C4 and C7 Positions: Direct C-H functionalization on the benzene (B151609) portion of the indole ring is challenging due to the lower reactivity compared to the pyrrole ring. nih.gov Achieving selectivity at the C4 or C7 positions often necessitates the installation of a directing group at the N1 position. researchgate.netresearchgate.net Palladium-catalyzed reactions using removable directing groups have enabled the regioselective fluoroalkylation of indoles at the C4 position. rsc.org Similarly, various directing groups can steer arylation and other C-H functionalizations to the C7 position. nih.govresearchgate.net For this compound, a directing group strategy would be essential to override the innate reactivity and achieve functionalization at C4 or C7.

Table 2: Examples of Site-Selective Alkylation and Arylation on Indole Scaffolds This table presents data from related compounds to illustrate strategic approaches.

| Substrate | Reagent(s) | Position(s) | Strategy | Product Type | Reference |

|---|---|---|---|---|---|

| Indoles | Trifluoromethyl ketones, K2CO3/n-Bu4PBr | C3 | Friedel-Crafts Alkylation | C3-alkylated indole | beilstein-journals.org |

| 5-Fluoro-1,2-dimethyl-1H-indole | Ethyl 4-iodobenzoate, Pd(OAc)2 | C3 | Palladium-Catalyzed Arylation | C3-arylated indole | nih.gov |

| N-protected Indole | Pd(OAc)2, Directing Group | C4 | Directed C-H Fluoroalkylation | C4-fluoroalkylated indole | rsc.org |

| N-protected Indole | Metal Catalyst, Directing Group | C7 | Directed C-H Functionalization | C7-arylated/alkylated indole | nih.govresearchgate.net |

Synthesis of Complex Molecular Scaffolds Incorporating this compound

The unique substitution pattern of this compound makes it an attractive starting material for constructing more complex, high-value molecules.

Role as a Key Chemical Building Block

Fluorinated heterocyclic compounds are highly sought after as building blocks in drug discovery. nih.gov The presence of both a fluorine atom and a trifluoromethyl group can synergistically enhance a molecule's pharmacological profile. The 7-fluoro group can form hydrogen bonds and alter local acidity, while the 4-trifluoromethyl group is a powerful lipophilic electron-withdrawing group that can block metabolic oxidation and improve cell membrane permeability. Therefore, this compound serves as a key scaffold for derivatization into libraries of compounds for biological screening.

Multi-Component Reactions (MCRs) Involving Fluorinated Indole Scaffolds

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, efficient step. Indoles are excellent participants in MCRs, typically acting as nucleophiles via their C3 position. Although the electronic deactivation of this compound might necessitate more forcing reaction conditions, its participation in MCRs is feasible. For example, trifluoromethyl-substituted pyrazoles have been successfully employed in one-pot MCRs to generate complex fused heterocyclic systems, demonstrating the utility of fluorinated scaffolds in such transformations. nih.govresearchgate.net

Site-Selective Functionalization Strategies

Achieving regioselectivity in the functionalization of the polysubstituted this compound core requires a careful choice of synthetic strategy tailored to the desired position.

C3-Selectivity: This is achieved by leveraging the inherent nucleophilicity of the C3 position in classical electrophilic substitution reactions like halogenation, acylation, and Friedel-Crafts alkylation. beilstein-journals.org

N1-Selectivity: Functionalization at the indole nitrogen is straightforward via deprotonation with a base followed by reaction with an electrophile.

C2-Selectivity: This generally requires a multi-step approach involving N-protection, blocking of the C3 position, and subsequent directed metalation or halogen-metal exchange at C2.

C4- to C7-Selectivity: Accessing the benzene ring positions is the most synthetically challenging and almost exclusively relies on modern C-H activation methodologies. nih.govresearchgate.net These strategies involve the installation of a directing group on the N1 nitrogen, which coordinates to a transition metal catalyst (e.g., Palladium, Rhodium, Iridium) and directs the C-H cleavage and subsequent bond formation to a specific ortho-position, such as C7 or C2, or a more remote position like C4. nih.govresearchgate.netrsc.org The choice of catalyst and directing group is critical for controlling the site of functionalization. nih.gov

C7-Derivatization Studies

The C7 position of the this compound molecule presents a unique opportunity for derivatization, primarily through the displacement of the fluorine atom. The reactivity of this position is influenced by the electron-withdrawing nature of the adjacent trifluoromethyl group at C4. This electronic effect makes the C7 carbon susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov

Mechanistic studies on similar fluorinated aromatic systems suggest that SNAr reactions can proceed through various pathways, including classical stepwise mechanisms or concerted processes, depending on the substrate and nucleophile. nih.gov For this compound, derivatization at the C7 position typically requires potent nucleophiles and may necessitate N-protection of the indole to prevent side reactions involving the acidic N-H proton.

One explored avenue is the use of organometallic reagents. researchgate.netepfl.ch Methodologies such as directed metalation can be employed, often following the protection of the indole's C2 position by a bulky group like a trialkylsilyl group. researchgate.netepfl.ch This strategy aims to direct a metalating agent, such as an organolithium reagent, to the C7 position, which is adjacent to the fluorine atom. The resulting organometallic intermediate can then be treated with various electrophiles to introduce a range of functional groups. However, achieving high regioselectivity remains a significant challenge.

Alternative strategies for C7-functionalization, particularly for C3-alkylindoles, involve a two-step, one-pot sequence of C2/C7-diboronation followed by a selective C2-protodeboronation. acs.orgnih.gov This method, utilizing iridium and palladium catalysis, provides efficient access to C7-boroindoles, which are versatile intermediates for further derivatization through cross-coupling reactions. nih.gov

Table 1: Summary of C7-Derivatization Approaches

| Strategy | Reagents/Catalysts | Intermediate | Resulting C7-Substituent |

| Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophiles (e.g., alkoxides, amines) | Meisenheimer Complex (postulated) | Varies with nucleophile (e.g., -OR, -NR₂) |

| Directed ortho-Metalation (DoM) | N-protection, Organolithium reagents, Electrophiles | C7-lithiated indole | Varies with electrophile |

| Diboronation/Protodeboronation | Iridium and Palladium catalysts, Boronating agent | C7-boroindole | Boryl group, enabling further coupling |

Regioselective Introduction of Additional Substituents

The introduction of additional functional groups onto the this compound core, other than at the C7 position, is crucial for creating diverse molecular architectures. The regioselectivity of these reactions is governed by the electronic properties of the substituted indole ring. The pyrrole ring is generally more reactive towards electrophiles than the benzene ring.

Electrophilic substitution reactions, a common method for functionalizing indoles, typically occur at the C3 position. For instance, electrophilic trifluoromethylthiolation has been shown to successfully introduce the SCF₃ group onto various indole derivatives. cas.cn Similarly, Friedel-Crafts-type reactions can be used to acylate electron-rich aromatics, including indoles, at the C3 position. nih.gov Another key transformation is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) selectively at the C3 position, providing a synthetic handle for further modifications.

Functionalization of the benzene ring (C5 and C6 positions) is more challenging due to the deactivating effects of the fluorine and trifluoromethyl substituents. However, metalation techniques can provide a route to these positions. For example, after protecting the C2 position, metalation can be directed to the position adjacent to the fluorine atom (C6 in a 7-fluoroindole (B1333265) system). researchgate.netepfl.ch Directed metalation group (DMG) strategies, while extensively studied on related scaffolds like 7-azaindole, offer a powerful approach for achieving regioselectivity. worktribe.comscispace.com In such methods, a group, often attached to the indole nitrogen, directs metalation to a specific ortho position, which can then be functionalized.

Palladium-catalyzed reactions have also been developed for the regioselective synthesis of trifluoromethyl-containing indoles, demonstrating advanced methods for constructing the substituted indole core itself. nih.gov

Table 2: Examples of Regioselective Functionalization Reactions

| Reaction Type | Target Position | Typical Reagents | Functional Group Introduced |

| Electrophilic Substitution | C3 | Electrophilic Fluorinating Agents (e.g., Selectfluor) | Fluoro (-F) |

| Vilsmeier-Haack Reaction | C3 | Phosphorus oxychloride, Dimethylformamide | Formyl (-CHO) |

| Friedel-Crafts Acylation | C3 | Acylating agent, Lewis acid | Acyl (-COR) |

| Directed Metalation | C6 (following C2 protection) | Organolithium reagents, Electrophiles | Varies with electrophile |

| Trifluoromethylthiolation | C3 | Trifluoromethylsulfonyl pyridinium (B92312) salt (TFSP) | Trifluoromethylthiol (-SCF₃) cas.cn |

Biological Activities and Research Applications

Investigated Biological Activities

Specific biological activity studies focused solely on 7-fluoro-4-(trifluoromethyl)-1H-indole are limited in the publicly accessible scientific literature. However, the broader class of fluorinated indoles has been extensively investigated for a wide range of biological activities. The presence of both a fluorine atom and a trifluoromethyl group on the indole (B1671886) scaffold suggests that this compound could exhibit interesting pharmacological properties.

Research on structurally similar compounds indicates that fluorinated indoles can act as inhibitors of various enzymes and receptors. For example, some fluorinated indole derivatives have shown potential as kinase inhibitors, which are important targets in cancer therapy. The trifluoromethyl group, in particular, is known to enhance the binding affinity of ligands to their protein targets.

Potential Applications in Medicinal Chemistry

Given the known biological activities of related compounds, this compound holds potential for various applications in medicinal chemistry. Its unique substitution pattern could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

Potential therapeutic areas where derivatives of this compound could be explored include:

Oncology: As a scaffold for the design of new anticancer agents, potentially targeting protein kinases or other signaling pathways involved in cancer progression.

Neuroscience: The indole nucleus is a common feature in many centrally active drugs. The lipophilicity conferred by the fluorine and trifluoromethyl groups could facilitate crossing the blood-brain barrier, making it a candidate for developing treatments for neurological disorders.

Infectious Diseases: Fluorinated compounds have also shown promise as antimicrobial and antiviral agents.

Use in Chemical Biology and as a Research Tool

Beyond its potential therapeutic applications, this compound can serve as a valuable research tool in chemical biology. The ¹⁹F NMR signal of the fluorine and trifluoromethyl groups can be used as a sensitive probe to study the binding of this molecule or its derivatives to biological targets. This technique, known as fluorine NMR spectroscopy, allows for the detailed investigation of ligand-protein interactions without the need for isotopic labeling. The unique spectroscopic properties of this compound make it a useful scaffold for the development of chemical probes to investigate biological processes.

Theoretical and Computational Studies on 7 Fluoro 4 Trifluoromethyl 1h Indole

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are standard methods for investigating the properties of indole (B1671886) derivatives. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Optimized Molecular Geometries and Electronic Structure

A foundational step in any computational study is geometry optimization. Using a method like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), the lowest energy arrangement of the atoms in the molecule is calculated. This provides precise predictions of bond lengths, bond angles, and dihedral angles. For 7-fluoro-4-(trifluoromethyl)-1H-indole, this would reveal how the electron-withdrawing fluorine and trifluoromethyl groups influence the planarity and geometry of the core indole ring system.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govmdpi.com For the target molecule, the analysis would map the distribution of these orbitals, showing which parts of the molecule are most likely to be involved in electron donation and acceptance.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. mdpi.com It uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. This map is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack, as well as understanding intermolecular interactions like hydrogen bonding. mdpi.com For this compound, the MEP would likely show negative potential around the fluorine atom and the nitrogen of the indole ring, and positive potential around the N-H proton.

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational frequency analysis calculates the normal modes of vibration for the optimized molecular structure. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions, such as C-F, C-N, or N-H stretching and bending. ias.ac.in This correlation helps confirm the molecular structure and provides a detailed understanding of its dynamic properties.

Non-Linear Optics (NLO) Properties (Theoretical Investigations)

Molecules with significant charge asymmetry and delocalized electrons can exhibit non-linear optical (NLO) properties, which are of interest for materials science and photonics. ru.nl Theoretical calculations can predict NLO behavior by computing properties like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net For this compound, the presence of strong electron-donating (indole N-H) and electron-withdrawing (fluoro and trifluoromethyl) groups could potentially lead to interesting NLO characteristics, which would be explored through these computational methods.

Computational Approaches to Structure-Property Relationships

Computational chemistry, particularly methods rooted in density functional theory (DFT), provides powerful tools for elucidating the relationship between the molecular structure of this compound and its electronic properties. These theoretical approaches allow for the detailed analysis of how the strategic placement of fluorine and trifluoromethyl substituents modulates the electron distribution, molecular orbital energies, and reactivity of the indole scaffold.

The electronic character of the this compound molecule is profoundly influenced by its two potent electron-withdrawing substituents. The fluorine atom at the C7 position and the trifluoromethyl group at the C4 position synergistically alter the electron density of the indole ring system.

The Trifluoromethyl Group (-CF₃): The -CF₃ group is recognized as one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its effect is primarily inductive (often denoted as a -I effect), stemming from the high electronegativity of the three fluorine atoms. nih.govresearchgate.net This strong induction pulls electron density away from the aromatic ring through the sigma bond framework. Computational studies on related aromatic compounds show that the -CF₃ group significantly enhances the electrophilic character of the molecule and promotes greater positive charge-delocalization. nih.gov

The Fluorine Atom (-F): The fluorine substituent at C7 exerts a dual electronic influence. It has a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. researchgate.net Simultaneously, it exhibits a weaker, opposing electron-donating resonance effect (+R or +M effect) by delocalizing one of its lone pairs of electrons into the aromatic π-system. researchgate.net In most aromatic systems, the inductive effect of fluorine outweighs its resonance effect, resulting in a net withdrawal of electron density.

Combined Effect on the Indole Ring: The combined presence of these two groups deactivates the indole ring, making it significantly less electron-rich than the parent indole molecule. The powerful inductive pull of the -CF₃ group at C4 and the net inductive withdrawal from the C7-fluoro group reduce the electron density across both the benzene (B151609) and pyrrole (B145914) portions of the indole core.

Computational models, such as DFT, are used to visualize these effects through molecular electrostatic potential (MEP) maps and to quantify them by calculating molecular orbital energies. For this compound, calculations would be expected to show a significant lowering of the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) compared to unsubstituted indole. The reduction in HOMO energy reflects a less electron-rich, less nucleophilic system, making it less susceptible to electrophilic attack. The lowering of the LUMO energy indicates a more electron-deficient, more electrophilic system, potentially more susceptible to nucleophilic attack.

A study on the related compound, 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid (TICA), utilized DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set to investigate its electronic structure, underscoring the applicability of these methods for analyzing substituted indoles. nih.gov While the additional carboxylic acid group in TICA prevents a direct comparison, the methodology is standard for predicting the electronic landscape of such molecules.

The following tables summarize the electronic characteristics of the substituents and the anticipated impact on the indole core based on established principles from computational and theoretical studies.

Table 1: Comparison of Electronic Properties of Substituents

| Substituent | Inductive Effect | Resonance Effect | Net Electronic Effect |

|---|---|---|---|

| Fluorine (-F) | Strongly withdrawing (-I) | Weakly donating (+R) | Electron-withdrawing |

Table 2: Predicted Effects of Substitution on the Electronic Properties of the Indole Ring

| Electronic Property | Unsubstituted 1H-Indole | This compound | Rationale |

|---|---|---|---|

| HOMO Energy | Baseline | Significantly Lowered | Strong inductive electron withdrawal by both -F and -CF₃ groups stabilizes the electron-rich π-system, lowering the energy of the highest occupied orbital. nih.govresearchgate.net |

| LUMO Energy | Baseline | Significantly Lowered | The powerful electron-withdrawing nature of the substituents creates a more electron-deficient π-system, making the molecule a better electron acceptor and thus lowering the energy of the lowest unoccupied orbital. beilstein-journals.org |

| HOMO-LUMO Gap | Baseline | Altered (likely increased) | Both HOMO and LUMO are lowered, but the relative magnitude of the shift determines the change in the energy gap. The significant stabilization of the HOMO often leads to a widening of the gap. |

| Electron Density on Ring | High | Significantly Reduced | Synergistic inductive effects from both substituents pull electron density away from the aromatic core. nih.govresearchgate.net |

Advanced Applications and Future Research Directions in Chemical Science

7-Fluoro-4-(trifluoromethyl)-1H-indole as a Chemical Probe in Complex Systems

The inherent spectroscopic characteristics of this compound, particularly its fluorescence and the presence of NMR-active fluorine nuclei, make it a valuable scaffold for designing chemical probes to investigate complex, non-biological systems.

The indole (B1671886) ring is a well-known fluorophore, and its photophysical properties can be finely tuned by substitution. The introduction of a fluorine atom at the 7-position and a trifluoromethyl group at the 4-position significantly alters the electronic distribution within the indole core. These strong electron-withdrawing groups can modulate the energy of the frontier molecular orbitals, influencing the absorption and emission wavelengths, quantum yield, and Stokes shift.

Fluorescent probes are designed with three main components: a specific recognition group, a linker, and a fluorophore nih.gov. In this context, the this compound moiety serves as the fluorophore. Its fluorescence can be sensitive to the local environment, making it a potential reporter for changes in polarity, viscosity, or the presence of specific analytes in chemical systems. The development of probes based on this scaffold involves chemically modifying the indole ring, for instance at the nitrogen atom or the C2/C3 positions, to introduce recognition units for the target species. The inherent fluorescence of the core is often quenched in the unbound state and is recovered upon interaction with the target, providing a detectable signal nih.gov.

Table 1: Potential Photophysical Effects of Fluorine Substitution on the Indole Scaffold

| Property | Influence of 7-Fluoro and 4-Trifluoromethyl Groups | Rationale |

| Absorption/Emission Wavelength | Potential for bathochromic (red) or hypsochromic (blue) shifts | Electron-withdrawing groups alter the HOMO-LUMO energy gap. |

| Quantum Yield | Can be enhanced or quenched | Substituents affect the rates of radiative and non-radiative decay pathways. |

| Stokes Shift | Generally increased | Promotes a greater difference in the geometry of the ground and excited states. |

| Environmental Sensitivity | Increased sensitivity to solvent polarity | The altered dipole moment of the excited state enhances solvatochromic effects. |

This table presents theoretical effects based on general principles of fluorophore design.

The presence of two distinct fluorine environments (the 7-F and the 4-CF₃ group) in this compound makes it an excellent candidate for applications in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful technique due to the 100% natural abundance of the ¹⁹F nucleus, its high gyromagnetic ratio, and the absence of background signals in most chemical and biological systems anu.edu.auresearchgate.netnih.gov.

The chemical shift of a fluorine nucleus is exceptionally sensitive to its local electronic environment anu.edu.aunih.gov. This sensitivity allows ¹⁹F NMR to be used as a precise tool for sensing and for studying molecular interactions from a mechanistic chemical perspective. When this compound is incorporated into a larger molecule or probe, changes in the surrounding chemical environment upon binding to an analyte or another molecule will induce a change in the ¹⁹F chemical shifts.

For instance, in studying non-covalent interactions, the proximity of an aromatic ring from another molecule can induce significant changes in the ¹⁹F chemical shift due to ring current effects biorxiv.orgresearchgate.net. The formation of hydrogen bonds or changes in local polarity can also be monitored. The mechanistic aspect focuses on how these intermolecular forces perturb the electron density around the fluorine nuclei, leading to observable shifts in the NMR spectrum. This provides detailed information on the nature and geometry of the interaction. The substitution of a hydrogen atom with fluorine is a minimal structural perturbation, making it a subtle yet powerful probe anu.edu.au.

Table 2: Mechanistic Factors Influencing ¹⁹F NMR Chemical Shifts

| Factor | Mechanistic Chemical Effect | Expected ¹⁹F NMR Signal Change |

| Solvent Polarity | Alteration of the local dielectric environment. | Change in chemical shift (solvatochromism). |

| Hydrogen Bonding | Direct interaction with the fluorine atom or nearby groups, altering electron density. | Downfield or upfield shift depending on the nature of the interaction. |

| Aromatic Ring Currents | Through-space magnetic anisotropy effects from nearby aromatic rings. | Significant upfield (shielding) or downfield (deshielding) shifts depending on geometry biorxiv.org. |

| Conformational Changes | Reorientation of the fluorine atoms relative to other parts of the molecule or a binding partner. | Change in chemical shift, or appearance of multiple signals for different conformers anu.edu.au. |

| Paramagnetic Effects | Proximity to a paramagnetic center can cause significant signal broadening or quenching nih.gov. | Signal becomes difficult or impossible to detect. |

Exploration in Advanced Materials Science (Theoretical and Methodological Aspects)

The electronic characteristics of this compound also make it a promising precursor for the theoretical design and synthesis of advanced organic materials.

Indole and its derivatives can be electropolymerized to form conducting polymers known as polyindoles. These materials are part of a broader class of conducting polymers that have applications in sensors, electronic devices, and corrosion protection . The properties of polyindoles can be systematically tuned by modifying the monomer unit.

The use of this compound as a monomer is predicted to yield a polymer with significantly different properties compared to unsubstituted polyindole. The strong electron-withdrawing nature of the F and CF₃ groups would lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer backbone. This modulation of the electronic band structure is a key strategy in designing materials with specific conductivity and stability profiles. Theoretically, the increased oxidation potential due to the electron-withdrawing groups could enhance the environmental stability of the resulting polymer.

In the field of organic electronics, molecules with tailored electronic properties are essential for devices like organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) rsc.orgresearchgate.net. Many of the organic dyes used in these applications are based on a donor-π-acceptor (D-π-A) architecture researchgate.net.

The indole nucleus is an effective electron donor researchgate.net. By incorporating the 7-fluoro and 4-trifluoromethyl substituents, the electron-donating strength of the indole core in this compound is tempered. This makes it a versatile building block that can be strategically placed within a larger chromophore. It can function as a modified donor or as part of the π-conjugated bridge. Theoretical design and quantum chemical calculations can predict how incorporating this moiety would affect the crucial parameters of an organic electronic material, such as its HOMO-LUMO gap, charge transport properties, and absorption spectrum. For instance, its inclusion could help tune the emission color in OLEDs or optimize the energy level alignment for efficient electron injection in DSSCs rsc.org.

Emerging Trends in Fluorinated Heterocycle Chemistry

The study and application of this compound are situated within the broader, rapidly advancing field of fluorinated heterocycle chemistry. The introduction of fluorine into heterocyclic compounds is a key strategy in modern medicinal and materials chemistry tandfonline.comtandfonline.com.

Several key trends are shaping this field. Firstly, there is a continuous drive to develop new, more efficient, and selective methods for the synthesis of fluorinated heterocycles rsc.orgnih.gov. This includes late-stage fluorination techniques that allow fluorine atoms to be introduced into complex molecules at a late point in the synthetic sequence nih.gov.

Secondly, the unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced lipophilicity, and modulated acidity/basicity—continue to be exploited in drug design tandfonline.comrsc.orgnih.gov. Fluorinated heterocycles are key components in a significant number of recently approved pharmaceuticals tandfonline.comtandfonline.com.

Finally, there is a growing appreciation for the application of fluorinated heterocycles beyond medicine, particularly in materials science researchgate.net. The ability of fluorine to tune electronic properties and intermolecular interactions is being leveraged to create novel liquid crystals, polymers, and optoelectronic materials. Compounds like this compound exemplify this trend, serving as valuable building blocks whose full potential is still being explored.

Future Research Avenues for this compound in Chemical Methodologies

The unique electronic properties of this compound, stemming from the presence of both a fluorine atom and a trifluoromethyl group on the indole scaffold, position it as a valuable building block for the development of novel chemical methodologies. Future research is poised to capitalize on these features, expanding its utility in asymmetric synthesis, catalysis, and the creation of advanced chemical probes.

Development of Novel Asymmetric Synthetic Methods

The indole core is a prevalent motif in numerous biologically active compounds, and the introduction of fluorine and trifluoromethyl groups can significantly enhance their pharmacological profiles. A key area of future research will be the development of novel asymmetric synthetic methods that utilize this compound as a prochiral substrate or a chiral auxiliary.

One promising direction is the enantioselective functionalization of the C2 and C3 positions of the indole ring. The electron-withdrawing nature of the substituents at the 4- and 7-positions can influence the reactivity of the pyrrole (B145914) ring, potentially enabling regioselective reactions that are challenging with other indole derivatives. Future studies could explore transition-metal-catalyzed C-H activation and functionalization at these positions. For instance, developing catalytic systems for asymmetric hydrogenation, arylation, or alkylation at the C2-C3 double bond would provide access to a wide range of chiral indole derivatives.

Furthermore, the N-H bond of the indole can be exploited for the development of new chiral ligands. By attaching a chiral auxiliary to the nitrogen atom, subsequent reactions at other positions of the indole ring could be directed in a stereoselective manner. Research in this area could lead to the synthesis of novel chiral organocatalysts or ligands for transition metal catalysis.

Application as a Building Block in Asymmetric Catalysis

The inherent chirality and electronic properties of derivatives of this compound make them attractive candidates for use as ligands in asymmetric catalysis. The fluorine and trifluoromethyl groups can modulate the steric and electronic environment of a metal center, thereby influencing the enantioselectivity and efficiency of catalytic transformations.

Future research will likely focus on the synthesis of chiral ligands derived from this indole scaffold. For example, phosphine, amine, or oxazoline functionalities could be introduced at various positions on the indole ring to create bidentate or tridentate ligands. These ligands could then be coordinated with various transition metals, such as palladium, rhodium, or iridium, to generate catalysts for a range of asymmetric reactions, including hydrogenations, cross-coupling reactions, and cycloadditions.

The table below outlines potential research directions for the application of this compound in asymmetric catalysis.

| Research Direction | Potential Catalytic Application | Expected Outcome |

| Synthesis of Chiral Phosphine-Indole Ligands | Asymmetric Hydrogenation, Cross-Coupling | High enantioselectivity in the synthesis of chiral alkanes and biaryls. |

| Development of Chiral Diamine-Indole Ligands | Asymmetric Transfer Hydrogenation | Efficient and stereoselective reduction of ketones and imines. |

| Preparation of Chiral Indole-Oxazoline Ligands | Asymmetric Allylic Alkylation, Cyclopropanation | Access to enantioenriched allylic compounds and cyclopropanes. |

Design and Synthesis of Novel Chemical Probes

The unique fluorescence properties often associated with fluorinated organic molecules make this compound an excellent starting point for the design of novel chemical probes. The indole scaffold itself is known to be a part of many fluorescent molecules, and the introduction of fluorine and trifluoromethyl groups can enhance photostability and quantum yield, and also provide a handle for tuning the emission wavelength.

Future research in this area will involve the functionalization of the this compound core with various recognition moieties and signaling units to create probes for specific analytes or biological processes. For instance, attaching a receptor for a particular metal ion or a reactive group for a specific enzyme could lead to the development of highly selective fluorescent sensors.

Moreover, the lipophilic nature of the trifluoromethyl group can be exploited to design probes with improved cell permeability for bioimaging applications. The fluorine atom can also serve as a reporter for ¹⁹F NMR spectroscopy, enabling a dual-mode detection strategy.

The following table summarizes potential avenues for the development of chemical probes based on this scaffold.

| Probe Type | Target Analyte/Process | Potential Application |

| Turn-on Fluorescent Probe | Metal Ions (e.g., Zn²⁺, Cu²⁺) | Detection of metal ion fluctuations in biological systems. |

| Ratiometric Fluorescent Probe | pH, Polarity | Mapping pH gradients and micropolarity changes in living cells. |

| Bioorthogonal Probe | Specific Enzymes (e.g., proteases) | In situ monitoring of enzymatic activity and disease diagnosis. |

| ¹⁹F NMR Probe | Cellular Redox State | Non-invasive imaging of oxidative stress. |

常见问题

Q. Basic

- NMR spectroscopy : 1H, 13C, and 19F NMR are essential. For example, 19F NMR identifies trifluoromethyl (-CF3) shifts near δ -60 to -70 ppm, while indole NH protons appear at δ 10–12 ppm .

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+) with <5 ppm error .

- X-ray crystallography : Resolves regiochemistry and hydrogen-bonding interactions, as seen in related indoles like 2-(4-fluorophenyl)-3-methyl-1H-indole .

What safety protocols are mandatory when handling this compound in the laboratory?

Q. Basic

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are required to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Waste disposal : Segregate halogenated waste and consult professional disposal services to prevent environmental contamination .

How can researchers optimize reaction conditions to improve yields of this compound derivatives?

Q. Advanced

- Catalyst screening : Test alternatives to CuI (e.g., Ru-based catalysts) for enhanced regioselectivity in azide-alkyne cycloadditions .

- Solvent optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce toxicity while maintaining polarity.

- Temperature control : Microwave-assisted synthesis can reduce reaction times from hours to minutes, as demonstrated in analogous indole syntheses .

How should contradictory spectroscopic data (e.g., unexpected 19F NMR shifts) be resolved during characterization?

Q. Advanced

- Cross-validation : Compare HRMS data with theoretical masses to confirm molecular formula.

- Variable-temperature NMR : Resolve dynamic effects (e.g., rotational barriers in -CF3 groups) by acquiring spectra at 25°C and 50°C .

- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict 19F chemical shifts and assign signals .

What strategies enhance regioselectivity in the functionalization of the indole core?

Q. Advanced

- Directing groups : Introduce electron-withdrawing substituents (e.g., -NO2) at C5 to direct electrophilic substitution to C3 .

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the indole NH, enabling selective C4 trifluoromethylation .

- Metal coordination : Pd-catalyzed C–H activation with ligands (e.g., 2,2′-bipyridine) can achieve site-specific fluorination .

How do steric and electronic effects of the trifluoromethyl group influence the compound’s reactivity?

Q. Advanced

- Steric hindrance : The -CF3 group at C4 reduces nucleophilic attack at adjacent positions, favoring reactions at C2 or C6 .

- Electronic effects : The electron-withdrawing -CF3 group deactivates the indole ring, requiring stronger electrophiles (e.g., NO2+ BF4−) for nitration .

- Hydrogen bonding : The -CF3 group can participate in weak C–F⋯H–N interactions, stabilizing crystal packing .

What analytical workflows are recommended for purity assessment in multi-step syntheses?

Q. Advanced

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate intermediates and detect byproducts.

- Elemental analysis : Validate purity (>98%) by matching experimental and theoretical C/H/N/F percentages .

- TLC monitoring : Track reaction progress using fluorescent silica gel plates and UV visualization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。